3-((tert-ブトキシカルボニル)アミノ)ブタン酸

説明

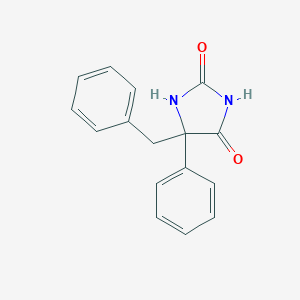

“3-((tert-Butoxycarbonyl)amino)butanoic acid” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines . It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin .

Synthesis Analysis

The synthesis of “3-((tert-Butoxycarbonyl)amino)butanoic acid” involves the use of tert-butanol . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular structure of “3-((tert-Butoxycarbonyl)amino)butanoic acid” is characterized by the syn configuration of the partially double amide C-N bond . The crystal packing is determined by intermolecular O-H…O and N-H…O hydrogen bonds, which link the molecules into a double-chain structure extending along [010] .Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学的研究の応用

ジペプチド合成

この化合物は、ジペプチドの合成に使用されます。これは、市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導された一連の室温イオン液体を調製するために使用されます。 これらのBoc-AAILsは、一般的に使用されるカップリング試薬を用いたジペプチド合成の出発物質として使用されます .

有機合成

この化合物は、複数の反応性基を持つため、有機合成に使用されます。 有機合成におけるアミノ酸イオン液体(AAILs)の適用範囲を拡大するために使用されます .

アミノ酸およびペプチドの脱保護

この化合物は、高温でのアミノ酸およびペプチドの脱保護に使用されます。 ホスホニウムイオン液体中でのアミノ酸およびペプチドの高温Boc脱保護方法が記載されています .

水溶性極性有機分子の抽出

この化合物は、イオン液体を使用して水溶性極性有機分子を抽出するために使用されます .

シタグリプチンリン酸塩の合成

作用機序

Target of Action

The primary target of 3-((tert-Butoxycarbonyl)amino)butanoic acid, also known as Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond with the amino group, thereby protecting it from unwanted reactions during peptide synthesis .

Biochemical Pathways

The Boc-protected amino acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

The boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by its ability to be deprotected under certain conditions.

Result of Action

The result of the action of 3-((tert-Butoxycarbonyl)amino)butanoic acid is the formation of Boc-protected amino acids, which can be used in peptide synthesis . These protected amino acids allow for selective reactions to occur at other sites in the peptide without interference from the amine group .

Action Environment

The action of 3-((tert-Butoxycarbonyl)amino)butanoic acid is influenced by environmental factors such as temperature and pH. For instance, the Boc group can be removed under acidic conditions . Additionally, the compound’s stability may be affected by the presence of other reactive groups in the environment .

将来の方向性

The future directions of “3-((tert-Butoxycarbonyl)amino)butanoic acid” could involve its use in peptide synthesis . The development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a promising area of research .

生化学分析

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)butanoic acid is involved in several biochemical reactions, primarily as a protecting group for amino acids during peptide synthesis. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP4), which is crucial for the treatment of type 2 diabetes . The compound’s tert-butoxycarbonyl group provides stability and prevents unwanted side reactions during synthesis. This interaction is essential for the formation of stable peptide bonds, facilitating the synthesis of complex peptides and proteins.

Cellular Effects

3-((tert-Butoxycarbonyl)amino)butanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can affect the activity of enzymes and proteins within the cell, leading to changes in cellular function. For instance, its role in peptide synthesis can impact the production of signaling molecules and enzymes, thereby influencing cell communication and metabolic pathways .

Molecular Mechanism

At the molecular level, 3-((tert-Butoxycarbonyl)amino)butanoic acid exerts its effects through specific binding interactions with biomolecules. The tert-butoxycarbonyl group acts as a protective moiety, preventing the amino group from participating in unwanted reactions. This protection is crucial during peptide synthesis, where the compound ensures the selective formation of peptide bonds. The removal of the tert-butoxycarbonyl group is typically achieved using strong acids, which cleave the protecting group and release the free amino acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)butanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over time, the protecting group may degrade, leading to the release of the free amino acid. Long-term studies have shown that the compound can maintain its protective function for extended periods, ensuring the integrity of synthesized peptides .

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)butanoic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino acids during peptide synthesis without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in metabolic pathways and enzyme activity. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)butanoic acid is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. Its role in protecting amino groups ensures the selective synthesis of peptides, which are essential for various metabolic processes. The compound’s involvement in these pathways highlights its importance in biochemical research and organic synthesis .

Transport and Distribution

Within cells and tissues, 3-((tert-Butoxycarbonyl)amino)butanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are crucial for its protective function during peptide synthesis, ensuring that it reaches the target sites within the cell .

Subcellular Localization

The subcellular localization of 3-((tert-Butoxycarbonyl)amino)butanoic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its protective function. The localization of the compound is essential for its role in peptide synthesis, as it ensures the selective protection of amino groups during the formation of peptide bonds .

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394833 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52815-19-7 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)